2-(6-Chloropyridin-3-YL)ethanol
Overview
Description
2-(6-Chloropyridin-3-YL)ethanol is an organic compound with the molecular formula C7H8ClNO. It is characterized by a pyridine ring substituted with a chlorine atom at the 6th position and an ethanol group at the 3rd position. This compound is known for its pale-yellow to brown liquid form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-YL)ethanol typically involves the reaction of 6-chloropyridine with ethylene oxide under basic conditions. The reaction is carried out in the presence of a catalyst such as sodium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-(6-chloropyridin-3-yl)ethane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(6-Chloropyridin-3-yl)acetaldehyde or 2-(6-Chloropyridin-3-yl)acetic acid.
Reduction: 2-(6-Chloropyridin-3-yl)ethane.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(6-Chloropyridin-3-YL)ethanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-YL)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with various biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-yl)acetaldehyde
- 2-(6-Chloropyridin-3-yl)acetic acid
- 2-(6-Chloropyridin-3-yl)ethane
- 2-(6-Chloropyridin-3-yl)methanol
Uniqueness
2-(6-Chloropyridin-3-YL)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a chlorine atom and an ethanol group allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Biological Activity
2-(6-Chloropyridin-3-YL)ethanol is an organic compound with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol. It features a pyridine ring substituted with a chlorine atom at the 6-position and a hydroxyl group attached to an ethyl chain. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of this compound contributes to its biological activity. The presence of the hydroxyl group allows for hydrogen bonding, while the chlorine atom can engage in halogen bonding, enhancing its interaction with biological targets. The compound is characterized by high gastrointestinal absorption and the ability to cross the blood-brain barrier, making it a candidate for various therapeutic applications.
Enzyme Inhibition
One of the significant findings regarding this compound is its role as a CYP1A2 inhibitor . This enzyme is involved in the metabolism of various drugs, indicating that this compound could modulate drug metabolism and influence pharmacokinetics when co-administered with other medications. The inhibition of CYP1A2 may lead to increased plasma concentrations of drugs that are substrates for this enzyme, necessitating careful consideration in therapeutic contexts.
Antimicrobial Properties
Studies also suggest that this compound exhibits antibacterial and antifungal activities. Compounds with similar structural characteristics have demonstrated efficacy against various microbial strains, indicating that this compound may possess similar properties. The exact mechanisms underlying these antimicrobial effects require further investigation but may involve disruption of microbial metabolic processes or interference with cell wall synthesis.
Synthesis and Activity Evaluation
Research has documented various synthesis methods for this compound, allowing for the exploration of its biological activities through structure-activity relationship (SAR) studies. For instance, compounds derived from chloropyridine scaffolds have been evaluated for their efficacy against specific pathogens, showing promising results compared to traditional antibiotics .
A comparative analysis of structurally similar compounds reveals variations in biological activity based on functional group modifications. For example, derivatives with different substituents on the pyridine ring have shown enhanced activity against specific bacterial strains, highlighting the importance of chemical structure in determining biological efficacy.
Compound Name | CAS Number | Similarity Index | Biological Activity |
---|---|---|---|
1-(2-Chloropyridine-4-yl)ethanone | 23794-15-2 | 0.78 | Moderate antibacterial |
1-(5-Bromo-2-chloropyridin-3-yl)ethanone | 886365-47-5 | 0.84 | High antifungal |
2-Chloro-1-(pyridin-3-yl)ethanone | 61889-48-3 | 0.80 | Low antibacterial |
3-(6-Chloropyridin-3-yl)propan-1-ol | 117528-27-5 | 0.91 | Moderate antifungal |
1-(6-Chloropyridin-3-yl)ethanol | 23092-75-3 | 0.87 | High antibacterial |
The precise mechanism of action of this compound in biological systems remains to be fully elucidated. However, its interactions with biological targets suggest that it may influence various biochemical pathways through enzyme inhibition and modulation of receptor activity. Further research is needed to clarify these pathways and identify potential therapeutic applications.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVARUXBHWDCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555441 | |
Record name | 2-(6-Chloropyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117528-28-6 | |
Record name | 2-(6-Chloropyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-chloropyridin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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